molecular formula C7H7N3 B573961 4-Amino-2-methylnicotinonitrile CAS No. 183428-94-6

4-Amino-2-methylnicotinonitrile

Cat. No.: B573961
CAS No.: 183428-94-6
M. Wt: 133.154
InChI Key: MAEDMVLZNLJOAF-UHFFFAOYSA-N
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Description

4-Amino-2-methylnicotinonitrile (CAS 183428-94-6) is a high-purity chemical intermediate with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol. This compound is a derivative of the nicotinonitrile family, which are pyridine-based structures recognized for their significant value in medicinal chemistry and drug discovery research . Its primary research application is as a versatile building block for the synthesis of more complex heterocyclic compounds. Notably, novel nicotinonitrile derivatives have demonstrated promising biological activities in scientific studies, including enhancing apoptosis (programmed cell death) and inhibiting tyrosine kinase, a key enzyme target in cancer research . These properties make this compound a critical starting material for researchers developing and investigating new anticancer agents, particularly against breast (MCF-7) and colon (HCT-116) cell lines . From a chemical perspective, the compound has a predicted density of 1.2±0.1 g/cm³ and a boiling point of approximately 326.5±42.0 °C at 760 mmHg . It is recommended to be stored protected from light and under an inert atmosphere at room temperature to ensure its long-term stability . Please note: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6(4-8)7(9)2-3-10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEDMVLZNLJOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 4 Amino 2 Methylnicotinonitrile Analogs

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring in nicotinonitrile derivatives, further influenced by the substituent pattern, makes it susceptible to nucleophilic attack. This is particularly evident in halogenated analogs, where the halogen atom acts as a leaving group.

Regioselectivity in Halogenated Nicotinonitriles

In dihalogenated nicotinonitriles, the position of nucleophilic substitution is dictated by the electronic environment of the carbon atoms attached to the halogens. A notable example is the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653). Studies have shown that the reaction of 2,6-dichloro-4-methylnicotinonitrile with the malononitrile (B47326) dimer in the presence of triethylamine (B128534) results in the regioselective substitution of the chlorine atom at the 6-position. scispace.com This selectivity is attributed to the electronic effects of the substituents on the pyridine ring. The electron-withdrawing cyano group at the 3-position and the methyl group at the 4-position influence the electron density at the C2 and C6 positions, making the C6 position more susceptible to nucleophilic attack in this specific reaction.

The regioselectivity of nucleophilic aromatic substitution (SNAr) is a critical aspect in the synthesis of specifically substituted pyridines. The outcome of the reaction is influenced by factors such as the nature of the nucleophile, the solvent, and the specific electronic and steric environment of the pyridine ring. mdpi.comwuxiapptec.com In the case of 2,4-dichloropyrimidines, which are structurally related to dihalonicotinonitriles, the substitution is generally selective for the C4 position. However, the presence of other substituents on the ring can alter this selectivity, leading to substitution at the C2 position. jcsp.org.pk

Table 1: Regioselectivity in Nucleophilic Substitution of Dihalo-Pyridine/Pyrimidine (B1678525) Derivatives

SubstrateNucleophileProduct(s)Reference
2,6-dichloro-4-methylnicotinonitrileMalononitrile dimerSubstitution at C6 scispace.com
2,4-dichloropyrimidineVarious aminesPredominantly C4 substitution jcsp.org.pk
2,4-dichloro-6-methoxypyrimidineBromide (surrogate)C2 substitution favored jcsp.org.pk
2,4,6-trichloropyrimidineVarious nucleophilesMixture of products jcsp.org.pk

Reactions with Carbon Nucleophiles (e.g., malononitrile dimer)

The reaction of halogenated nicotinonitrile analogs with carbon nucleophiles provides a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures. The malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) is a versatile carbon nucleophile that has been shown to react with halogenated nicotinonitriles.

As mentioned previously, the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to the formation of triethylammonium (B8662869) 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. scispace.com This reaction not only demonstrates the utility of carbon nucleophiles in modifying the nicotinonitrile scaffold but also highlights the regioselectivity of the substitution. Malononitrile dimer itself is a multifunctional reagent, widely employed in the synthesis of various heterocyclic systems. researchgate.netbeilstein-journals.org

Cyclization and Coupling Reactions

The amino and cyano groups of 4-amino-2-methylnicotinonitrile and its analogs are key functionalities that enable a variety of cyclization and coupling reactions, leading to the formation of fused and extended heterocyclic systems.

Intramolecular and Intermolecular Cyclizations

The presence of both a nucleophilic amino group and an electrophilic cyano group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, the intramolecular cyclization of aminonicotinonitrile derivatives can yield pyridopyrimidines. A plausible mechanism for such a reaction involves the nucleophilic attack of the amino group on the carbon atom of the cyano group, followed by tautomerization to form the final fused heterocyclic product. rsc.orgrsc.org

Intermolecular cyclization reactions of aminonicotinonitrile analogs with various reagents open up avenues to a wide range of heterocyclic structures. For example, the reaction of 2-aminonicotinonitriles with α,β-unsaturated ketones (chalcones) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of coumarinyl 2-aminonicotinonitriles. rsc.orgrsc.org Furthermore, Knoevenagel condensation of imidazo[1,2-a]pyridine-2-carbaldehyde (B38260) with malononitrile, followed by intramolecular cyclization with acetophenones, yields imidazo[1,2-a]pyridine (B132010) derivatives bearing a 2-aminonicotinonitrile moiety. jcsp.org.pkresearchgate.netbumipublikasinusantara.id These reactions often proceed through a cascade of steps, including Michael addition and subsequent intramolecular cyclization.

Table 2: Examples of Cyclization Reactions of Aminonicotinonitrile Derivatives

Starting Material (Analog)ReagentProduct TypeReference
Chalcones and MalononitrileAmmonium AcetateCoumarinyl 2-aminonicotinonitriles rsc.orgrsc.org
Imidazo[1,2-a]pyridine-2-carbaldehyde and MalononitrileAcetophenonesImidazo[1,2-a]pyridinyl-aminonicotinonitriles jcsp.org.pkresearchgate.netbumipublikasinusantara.id
2-Aminobenzothiazolesβ-Ketoesters/AmidesBenzo[d]imidazo[2,1-b]thiazoles or Benzo scispace.comresearchgate.netthiazolo[3,2-a]pyrimidin-4-ones tubitak.gov.tr

Formation of Extended Conjugated Systems (e.g., for dyes)

The diazotization of the amino group in this compound analogs, followed by coupling with electron-rich aromatic compounds, is a well-established method for the synthesis of azo dyes. These dyes possess extended conjugated systems, which are responsible for their color. The nature of the substituents on both the diazonium salt component and the coupling component influences the electronic properties and, consequently, the absorption maxima (λmax) of the resulting dyes.

For example, azo dyes synthesized from the diazotization of 3-aminopyridine (B143674) and subsequent coupling with various phenols exhibit absorption maxima in the visible region. The synthesis of azo dyes derived from sulfamethoxazole (B1682508) and various coupling agents also yields colored compounds with potential applications as disperse dyes. The absorption spectra of these dyes are influenced by the solvent polarity. The general methodology involves the diazotization of a primary aromatic amine followed by coupling with a suitable nucleophilic partner. researchgate.net

Table 3: Absorption Maxima of Selected Azo Dyes Derived from Amino-heterocycles

Diazo ComponentCoupling ComponentSolventλmax (nm)Reference
Sulfamethoxazole5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneDMF438
Sulfamethoxazole6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileDMF425
3-AminopyridineAcetaminophenDMF388
4-Nitrophenylamine3-AminopyridineAcetone (B3395972)440
4-Nitrophenylamine3-Chloro-6-hydroxypyridineAcetone480

Reaction Pathway Elucidation

Understanding the mechanisms of the reactions involving this compound analogs is crucial for controlling the reaction outcomes and designing new synthetic routes. Mechanistic studies often involve a combination of experimental observations and computational analysis.

For instance, the formation of 2-aminonicotinonitrile from the reduction of malononitrile with lithium aluminum hydride (LAH) has been studied computationally. The proposed mechanism involves the formation of imide and enamide intermediates, with their relative stabilities being influenced by the aggregation with Li+ and AlH3.

The mechanism of intramolecular cyclization of aminonicotinonitrile derivatives to form fused pyridines has been proposed to proceed through the nucleophilic addition of the amino group to the nitrile group, forming an imino-tetrahydropyridine intermediate, which then tautomerizes and undergoes autoxidation to the final aromatic pyridine product. rsc.orgrsc.org

In the case of intermolecular cyclizations, such as the reaction of 2-aminobenzothiazoles with β-ketoesters, the reaction pathway can be controlled by the choice of reagents. A Brønsted base can promote a pathway involving attack at the α-carbon and keto carbon, while a Lewis acid catalyst can direct the regioselective nucleophilic attack at both carbonyl groups, leading to different heterocyclic products. tubitak.gov.tr Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to rationalize the observed regioselectivity in such reactions by analyzing the energies of the transition states for different possible pathways. researchgate.net

Experimental Mechanistic Investigations (e.g., isotope labeling)

Isotope labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction. chemrxiv.orgchem-station.com By replacing an atom in a reactant with one of its heavier, stable isotopes (such as deuterium (B1214612), ²H, or nitrogen-15, ¹⁵N), chemists can follow the labeled atom's position in the products and intermediates, thereby uncovering the sequence of bond-forming and bond-breaking events. chemrxiv.orgchem-station.com The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can also reveal whether a bond to the labeled atom is broken in the rate-determining step of the reaction. chem-station.comprinceton.edu

While specific isotope labeling studies on the synthesis of this compound are not extensively documented in peer-reviewed literature, studies on analogous pyridine ring syntheses demonstrate the utility of this approach.

Nitrogen-15 (¹⁵N) Labeling in Pyridine Synthesis: A significant challenge in mechanistic studies is determining the origin of heteroatoms in a newly formed ring. In the synthesis of pyridine derivatives, ¹⁵N-labeling is instrumental. A general method for the ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.gov In this process, a pre-formed pyridine (containing ¹⁴N) is reacted to open the ring, and then recyclized using a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl, to incorporate the isotope into the heterocyclic core. nih.govnih.gov This strategy has been successfully applied to a wide range of substituted pyridines, including complex pharmaceuticals, achieving greater than 95% isotope incorporation in many cases. nih.govresearchgate.net This confirms that the nitrogen atom from the ammonia source is directly incorporated into the pyridine ring, a crucial detail for understanding the reaction pathway.

Deuterium (²H) Labeling in Pyridine Synthesis: Deuterium labeling is frequently employed to probe C-H bond activation steps. In a study on the palladium-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers and alkenes, deuterium labeling experiments were crucial for elucidating the mechanism. rsc.org When the reaction was conducted with deuterated acetic acid (acetic acid-d₄), significant deuterium incorporation was observed at the β-position of the oxime starting material, indicating a reversible C-H activation step. rsc.org Furthermore, a kinetic isotope effect (kH/kD) of 2.6 was measured, suggesting that this C-H activation is likely the rate-limiting step of the reaction. rsc.org In another example, the decarboxylation of an α,β-unsaturated cyano acid in the presence of pyridine and deuterium oxide (D₂O) yielded nitriles with deuterium incorporated at the α- and γ-positions, providing evidence for the specific protonation/deuteration steps in the reaction sequence.

Table 1: Examples of Isotope Labeling Studies in Pyridine Analog Synthesis

Isotope UsedReaction StudiedKey Mechanistic InsightReference
¹⁵NPyridine synthesis via Zincke imine intermediatesConfirmed the incorporation of the nitrogen atom from ¹⁵NH₄Cl into the pyridine ring during recyclization. nih.govnih.gov
²H (Deuterium)Pd-catalyzed synthesis of pyridines from α,β-unsaturated oximesDemonstrated a reversible and rate-limiting C-H activation step at the β-position of the oxime. rsc.org
²H (Deuterium)Decarboxylation of α,β-unsaturated cyano acidsIdentified the specific sites of deuterium incorporation, clarifying the protonation pathway.
²H (Deuterium)Reductive C3 functionalization of pyridinium (B92312) saltsShowed a reversible iridium-hydride reduction, with deuterium incorporation into both product and starting material. researchgate.net

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.gov DFT calculations can model the geometry of reactants, products, intermediates, and, most importantly, transition states. nih.gov By calculating the potential energy surface of a reaction, researchers can map out the most likely reaction pathway, determine activation energy barriers, and predict the stability of transient species that are difficult or impossible to observe experimentally.

For the synthesis of nicotinonitrile analogs, DFT studies provide critical insights. For instance, in the multi-component synthesis of 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, a close analog, DFT calculations using the B3LYP method were employed to optimize the molecular structures of the products. nih.gov Such studies help to confirm the proposed structures and understand their electronic properties.

DFT has also been used to investigate the substituent effects on the reactivity of aminopyridine systems. A study on a non-heme Fe(II) catalyst with a substituted aminopyridine ligand used DFT calculations to identify the active oxidant species. The calculations revealed that introducing a dimethylamino substituent onto the pyridine ring significantly impacted the electronic structure of the intermediates, favoring the formation of a more reactive Fe(IV)-oxo cation radical species, which explained the observed increase in catalytic activity.

In the context of forming the aminonicotinonitrile scaffold, a common synthetic route involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and an ammonia source. A plausible mechanism for a four-component reaction to produce a 2-aminonicotinonitrile derivative involves several key steps that can be modeled computationally: nih.gov

Knoevenagel Condensation: Reaction between the aldehyde and malononitrile.

Michael Addition: Addition of a second active methylene compound.

Cyclization: The open-chain intermediate cyclizes with the incorporation of ammonia.

Aromatization: The final step often involves oxidation or elimination to form the stable pyridine ring.

DFT calculations can be applied to each of these steps to determine the most energetically favorable pathway. For example, calculations can compare different possible cyclization routes or predict the regioselectivity of the initial additions. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) can further explain the reactivity and interaction between the reacting species.

Table 2: Application of DFT Studies in Mechanistic Analysis of Analogous Reactions

System StudiedComputational MethodKey FindingsReference
Substituted 2-aminonicotinonitrile synthesisDFT/B3LYP/6-31G(d,p)Optimized molecular structures, confirmed proposed product structures, and analyzed electronic properties. nih.gov
Fe(II) catalyst with substituted aminopyridine ligandDFTIdentified the active oxidant as an Fe(IV)-oxo cation radical and explained the electronic effect of the aminopyridine substituent.
Amine-imine tautomerization in a substituted dihydronaphthyridine-carbonitrileDFT (B3LYP, CAM-B3LYP, ωB97XD)Calculated energetics to determine that the amine tautomer is the dominant form in the gas phase. researchgate.net
Pyrimidinamine derivatives containing an oxadiazole motifDFTCalculated HOMO-LUMO energies and Mulliken charges to correlate electronic structure with observed insecticidal activity. hep.com.cn

Compound Names

Structural Characterization and Theoretical Investigations

Spectroscopic Analysis of Nicotinonitrile Compounds

Spectroscopic techniques are instrumental in confirming the identity and elucidating the structural features of nicotinonitrile derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Interactive Data Table: Predicted NMR Chemical Shifts for 4-Amino-2-methylnicotinonitrile

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.5100 - 160
Amino-H4.0 - 6.0 (broad)-
Methyl-H2.0 - 3.015 - 25
Pyridine-C-100 - 160
Nitrile-C-115 - 125

Note: These are estimated ranges based on general principles and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) and Mass Spectrometry (MS)

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nist.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amino (N-H) stretching vibrations, typically in the range of 3300-3500 cm⁻¹. libretexts.org The nitrile (C≡N) group would exhibit a sharp absorption band around 2200-2300 cm⁻¹. libretexts.org The presence of the aromatic ring and the methyl group would also contribute to the fingerprint region of the spectrum. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals, providing further structural clues. chemicalbook.com

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com While specific crystallographic data for this compound has not been reported, studies on related nicotinonitrile derivatives have successfully employed this technique to elucidate their crystal structures, including bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.netnih.gov Such analyses often reveal how molecules pack in the crystal lattice and can identify hydrogen bonding networks. researchgate.net

Advanced Computational Studies of Nicotinonitriles

Theoretical and computational methods provide valuable insights into the electronic structure, reactivity, and conformational preferences of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. organicchemistrydata.org DFT calculations can be employed to optimize the geometry of this compound, predict its vibrational frequencies (for comparison with experimental IR spectra), and calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations can provide insights into the molecule's reactivity and potential reaction sites. Studies on similar molecules have demonstrated good agreement between DFT-calculated and experimental vibrational frequencies. organicchemistrydata.org

Molecular Modeling for Conformation and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling could be used to explore its possible conformations and to study its potential interactions with other molecules. Docking studies, a form of molecular modeling, have been used to investigate the binding of related nicotinonitrile derivatives to biological targets. researchgate.net These computational approaches can help in understanding the structure-activity relationships of this class of compounds.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the theoretical calculations of a molecule's electronic structure. These descriptors provide quantitative measures of a molecule's properties and are crucial in the fields of chemical reactivity, drug design, and materials science. For this compound, these descriptors help to characterize its electronic nature, arising from the interplay of the amino, methyl, and nitrile substituents on the pyridine (B92270) ring.

Detailed research findings from computational studies, when available, allow for the compilation of data that illuminates the molecule's electronic characteristics. Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Molecular Orbital Energies and Reactivity:

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. For substituted nicotinonitriles, these values are influenced by the electronic effects of the substituents. For instance, the electron-donating amino group and the electron-withdrawing nitrile group in this compound are expected to significantly impact its frontier orbital energies.

Data on Related Compounds:

To illustrate the type of data generated in such studies, the following table presents hypothetical quantum chemical descriptors for a generic substituted nicotinonitrile, as would be determined by DFT calculations.

DescriptorValue (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution
Electrophilicity Index (ω)2.79Propensity to accept electrons

Molecular Quantum Similarity:

Molecular Quantum Similarity is a concept used to compare the electronic structure of different molecules. It provides a quantitative measure of how similar two molecules are in terms of their electron density or other quantum mechanical properties. This analysis can be particularly useful in understanding structure-activity relationships, where molecules with similar electronic structures may exhibit similar biological activities.

The application of molecular quantum similarity to a series of compounds, such as aminopyridine derivatives, can reveal which structural features are most critical for a particular function. By comparing the quantum similarity indices between this compound and other related molecules with known properties, one could potentially infer its biological or material characteristics. However, without specific studies on this compound, a direct comparative analysis remains a theoretical exercise.

Applications in Chemical Synthesis and Biological Research

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

4-Amino-2-methylnicotinonitrile serves as a crucial starting material or intermediate in the synthesis of various organic molecules with potential therapeutic or agricultural applications. The reactivity of its functional groups allows for a wide array of chemical transformations, making it a valuable tool for medicinal and agricultural chemists.

While direct evidence for the use of this compound in the commercial synthesis of the anti-HIV drug Nevirapine (B1678648) is not widespread in publicly available literature, the synthesis of Nevirapine and its analogues heavily relies on substituted nicotinonitrile precursors. For instance, intermediates like 2-bromo-4-methylnicotinonitrile and 2-chloro-3-amino-4-picoline (CAPIC) are well-documented as key building blocks in Nevirapine synthesis. d-nb.infogoogle.com The structural similarity of this compound to these precursors suggests its potential as a valuable starting material for the synthesis of Nevirapine-related structures and other bioactive heterocyclic compounds. The amino group can be a handle for further derivatization, and the nitrile group can participate in cyclization reactions to form fused heterocyclic systems, which are common scaffolds in many biologically active molecules. mdpi.com

The development of continuous flow synthesis methods for Nevirapine precursors highlights the industrial importance of nicotinonitrile derivatives. d-nb.info These processes often start from simple, acyclic materials to construct the substituted pyridine (B92270) ring, demonstrating the flexibility of synthetic routes where compounds like this compound could potentially be integrated.

The nicotinonitrile scaffold is a common feature in a multitude of active pharmaceutical ingredients (APIs). Substituted 2-aminonicotinonitriles, in particular, are recognized as important intermediates in drug discovery and development. ekb.eg They serve as precursors for a variety of heterocyclic systems with diverse biological activities. The versatility of the aminonicotinonitrile core allows for the synthesis of compounds targeting a wide range of therapeutic areas.

Research has shown that derivatives of 2-aminonicotinonitrile can be used to synthesize compounds with potential applications as:

Analgesics ekb.eg

Anti-Alzheimer's agents ekb.eg

Anticonvulsants ekb.eg

Protein kinase inhibitors ekb.eg

The synthesis of these complex molecules often involves the strategic modification of the functional groups present on the aminonicotinonitrile ring.

The application of nicotinonitrile derivatives extends beyond pharmaceuticals into the agrochemical sector. A United States patent describes the use of 2-aminonicotinonitriles as intermediates in the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones, which have shown utility as herbicidal agents. google.com This indicates the potential of this compound to serve as a precursor for the development of new plant growth regulators and herbicide safeners. The structural features of the nicotinonitrile ring can be modified to fine-tune the biological activity and selectivity of the final agrochemical product.

Exploration of Biological Activities of Nicotinonitrile Analogs (In Vitro Studies)

The biological activities of various nicotinonitrile analogs have been a subject of extensive research. These in vitro studies are crucial for understanding the therapeutic potential of this class of compounds and for guiding the design of new and more potent derivatives.

Nicotinonitrile analogs have been investigated for their ability to modulate the activity of various enzymes and receptors. For example, a new class of 2-aminonicotinonitrile derivatives has been synthesized and evaluated as A2A adenosine (B11128) receptor antagonists. acs.org The study highlighted that the presence of specific substituents, such as a furan (B31954) group, was beneficial for high affinity to the receptor. Such investigations into the structure-activity relationships (SAR) are fundamental to understanding how these molecules interact with their biological targets at a molecular level.

Furthermore, some 2-aminonicotinonitrile derivatives have been found to induce autophagy in cancer cells, suggesting a potential mechanism for their anti-cancer effects. researchgate.net These mechanistic studies are vital for the rational design of novel therapeutic agents.

In vitro screening of nicotinonitrile derivatives has revealed a broad spectrum of biological activities. Numerous studies have demonstrated the antibacterial properties of newly synthesized 2-aminonicotinonitrile derivatives. For instance, novel 2-mercaptobenzothiazole (B37678) derivatives bearing a 2-aminonicotinonitrile moiety have shown significant activity against various bacterial strains. eurjchem.com

The table below summarizes some examples of substituted aminonicotinonitrile derivatives and their reported in vitro biological activities.

Compound ClassReported In Vitro Biological ActivityReference
2-Mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moietyAntibacterial eurjchem.com
2-Amino-6-furan-2-yl-4-substituted NicotinonitrilesA2A Adenosine Receptor Antagonists acs.org
Fully substituted 2-aminonicotinonitrilesAutophagy induction in cancer cells researchgate.net
Substituted 2-amino-nicotinonitrile derivativesAnalgesic ekb.eg

These in vitro screening efforts are the first step in the long process of drug discovery and development, providing the initial evidence of a compound's potential therapeutic value. Further studies are typically required to confirm these activities and to assess the safety and efficacy of the most promising candidates.

Structure-Activity Relationship (SAR) Studies for Biological Target Identification

The exploration of this compound and its analogs in medicinal chemistry is significantly guided by structure-activity relationship (SAR) studies. These investigations systematically alter the molecular structure to understand how specific functional groups and substitutions influence biological activity, which in turn helps to identify and validate biological targets. For the broader class of nicotinonitrile derivatives, SAR studies have revealed key structural features that determine their potential as therapeutic agents. ontosight.ai

The core nicotinonitrile scaffold, a pyridine ring with amino and nitrile substituents, is a versatile template for interacting with various biological targets like enzymes and receptors. nih.gov Research on related 2-aminonicotinonitrile derivatives has shown that modifications at different positions on the pyridine ring can dramatically alter their biological effects, such as anticancer and antimicrobial activities. researchgate.net

Key SAR insights for the nicotinonitrile class include:

Substituents on the Pyridine Ring : The introduction of different groups on the pyridine ring is a critical factor. For instance, in a series of 2-aminonicotinonitrile derivatives studied for anticancer activity, the number of methoxy (B1213986) groups on an aromatic ring at the C-4 position was found to be positively correlated with their ability to induce autophagy in cancer cells. researchgate.net In other cases, the presence of a halogen, like bromine, can enhance binding affinity and specificity for certain molecular targets, potentially by interfering with microtubule dynamics in cancer cells.

The Amino Group : The amino group at the C-2 position is often crucial for establishing key interactions, such as hydrogen bonds, with the active site of a target protein. Its presence and accessibility are fundamental to the biological activity of many nicotinonitrile derivatives. kth.se

The Nitrile Group : The nitrile (cyanide) group is a significant functional group that can participate in various interactions and is a key component in the synthesis of more complex heterocyclic systems. ontosight.aitandfonline.com Its modification or replacement often leads to a significant change in biological activity.

Fused Ring Systems : The fusion of other rings to the nicotinonitrile core can lead to potent biological activity. For example, the creation of pyrano[2,3-b]pyridine and other fused systems from nicotinonitrile precursors has been explored, with the resulting compounds showing varied anticancer effects. longdom.org

While specific biological targets for this compound are not yet definitively established in publicly available research, the SAR data from related compounds suggest potential interactions with protein kinases. nih.gov For instance, certain nicotinonitrile derivatives have shown potent inhibition of enzymes like PIM-1 kinase, which is a target in cancer therapy. researchgate.net The process of identifying these targets involves screening the compound against panels of known enzymes and receptors and using computational modeling to predict binding affinities. researchgate.net Molecular docking studies on related benzofuran-nicotinonitrile hybrids have shown a strong binding affinity to the Epidermal Growth Factor Receptor (EGFR), a well-known target in oncology. researchgate.net These studies help researchers to form hypotheses about the mechanism of action and guide the design of more potent and selective analogs.

Contributions to Specialty Chemicals and Materials Science

Intermediate for Dyes and Photochemicals

This compound serves as a valuable intermediate in the synthesis of specialty chemicals, particularly dyes and other photochemicals. Its pyridine-based structure, featuring both an electron-donating amino group and an electron-withdrawing nitrile group, forms a "push-pull" system that is characteristic of many chromophores (the part of a molecule responsible for its color).

The chemical reactivity of the amino and nitrile groups allows for the elaboration of the core structure into more complex conjugated systems. This makes it a useful building block for various classes of dyes. metrochemgroup.com For example, related nicotinonitrile derivatives are used in the synthesis of azo dyes. These dyes are formed via a coupling reaction, and the specific substituents on the nicotinonitrile ring system influence the final color and properties of the dye.

Furthermore, the aminonicotinonitrile scaffold is a precursor for creating fluorescent dyes. The synthesis of compounds with fused ring systems, starting from nicotinonitrile derivatives, can lead to molecules with significant luminescence. tandfonline.comtandfonline.com The inherent photochemical properties of the aminopyridine structure are also leveraged in creating photoaffinity labels, which are molecules that can form a covalent bond with a target receptor upon exposure to light. nih.gov The study of 2-aminopyridine (B139424) photochemistry shows its potential in applications ranging from understanding DNA base pair dynamics to the synthesis of complex molecules under light-induced conditions. acs.orgnih.gov The development of photochemical methods, often using visible light, for the synthesis and functionalization of related pyridine structures highlights the importance of these scaffolds in modern, sustainable chemistry. mdpi.comresearchgate.net

Applications in Coatings, Adhesives, and Materials Engineering

The utility of this compound extends into materials science, where it can function as a monomer or a key building block for specialty polymers and materials. scribd.com The presence of multiple reactive sites—the amino group, the nitrile group, and the aromatic ring—allows for its incorporation into polymer chains or for its use in modifying material surfaces.

While specific, large-scale industrial applications in coatings and adhesives are not extensively documented in public literature, the fundamental chemistry of the molecule supports its potential in these areas. The amino group can react with epoxides, isocyanates, or carboxylic acid derivatives, which are common cross-linking agents in the formulation of coatings and adhesives. This would allow the nicotinonitrile moiety to be chemically integrated into a polymer network, potentially enhancing properties such as thermal stability, chemical resistance, or adhesion to substrates.

In the broader context of materials engineering, pyridine derivatives are of growing interest for creating advanced materials. scribd.com The ability of the nitrile group to undergo polymerization or to be converted into other functional groups, such as amides or carboxylic acids, provides a route to functional polymers. For instance, processes have been developed for the amination of related pyrimidine (B1678525) structures to produce compounds used in polymer synthesis. google.com The dimerization and polymerization of aminopyridine-type molecules can also lead to novel nanostructured materials, such as nanothreads. acs.orgacs.org The versatility of nicotinonitriles as intermediates for fine chemicals suggests their potential role in the synthesis of monomers for high-performance plastics and other engineered materials. metrochemgroup.com

Emerging Research Directions for Aminonicotinonitriles

Development of Novel Synthetic Methodologies

The synthesis of aminonicotinonitrile frameworks is continually being refined to improve efficiency, yield, and scalability. Research has moved beyond traditional batch processes to embrace more sophisticated and potent methodologies.

One significant area of development is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. A four-component, one-pot reaction has been successfully employed to synthesize a related derivative, 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile. nih.gov This reaction, involving benzaldehyde, 2,4-dimethoxy acetophenone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297), demonstrates the power of MCRs to rapidly generate molecular diversity. nih.gov Notably, the use of microwave irradiation in this synthesis dramatically increased the yield to 93% compared to 70% with conventional heating, highlighting a move towards more energy-efficient techniques. nih.gov

Continuous flow chemistry represents another major advancement. While batch processing is common, continuous synthesis offers superior control over reaction parameters, improved safety, and easier scalability. A continuous process has been investigated for the synthesis of 2-bromo-4-methylnicotinonitrile, a key intermediate for complex pyridines. beilstein-journals.org This approach utilizes inexpensive, commodity-based raw materials and aims to streamline production by minimizing solvent exchanges and complex downstream operations. beilstein-journals.org

Furthermore, novel methods for constructing the core nicotinonitrile ring system have been developed. One such process involves the condensation of 1,1-dicyanopropylenes with triethyl orthoformate in the presence of acetic anhydride, followed by a reaction with ammonia (B1221849) to yield 2-aminonicotinonitriles. google.com

MethodologyKey FeaturesExample ReactantsConditionsReported YieldReference
Four-Component ReactionOne-pot synthesis, high efficiencyBenzaldehyde, Malononitrile, 2,4-dimethoxyacetophenone, Ammonium acetateMicrowave irradiation93% nih.gov
Continuous Flow SynthesisScalability, enhanced safety and controlIsopropylidenemalononitrile, DMF-DMA, HBrFlow reactor systemHigh purity intermediate beilstein-journals.org
Condensation ReactionBuilds the heterocyclic core from acyclic precursors1,1-dicyanopropylene, Triethyl orthoformate, AmmoniaHeating (~100-150°C)Not specified google.com

Exploration of Undiscovered Reactivity Pathways

The functional groups of 4-Amino-2-methylnicotinonitrile—the amino group, the nitrile group, and the pyridine (B92270) ring itself—offer a rich landscape for chemical transformations. Research is actively exploring the reactivity of this scaffold to generate novel heterocyclic systems.

The reactivity of related substituted nicotinonitriles provides a roadmap for potential transformations. For instance, 2,6-diazido-4-methylnicotinonitrile has been shown to undergo selective reactions under Staudinger conditions to form a 2-[(triphenylphosphoranylidene)amino]tetrazolo[1,5-a]pyridine derivative. researchgate.netosi.lv Subsequent reduction and acylation of this product yield N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides, which can be further converted into 1,2,3-triazoles. researchgate.netosi.lv This demonstrates the utility of the azido (B1232118) group as a versatile handle for complex molecular construction.

Nucleophilic aromatic substitution is another key reaction pathway. The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with the malononitrile dimer proceeds with high regioselectivity, where substitution occurs specifically at the 6-position, leaving the chlorine at the 2-position intact. researchgate.netbohrium.com This selectivity is attributed to the steric hindrance around the C2 position, which prevents the attack of bulky nucleophiles. researchgate.net Such predictable regioselectivity is crucial for the controlled synthesis of polysubstituted pyridines.

Furthermore, the amino group in aminonicotinonitriles can participate in cyclization reactions. The development of spiro[indole-3,4′-pyridine] derivatives from the reaction of isatins, malononitrile, and a sulfur source showcases the ability of the aminopyridine core to form complex, multi-ring systems. mdpi.com The resulting thiolates can be selectively alkylated at the sulfur atom, opening pathways to further functionalization. mdpi.com

Reaction TypePrecursor/ReactantKey ReagentsResulting StructureReference
Staudinger Reaction / Cyclization2,6-Diazido-4-methylnicotinonitrileTriphenylphosphineTetrazolo[1,5-a]pyridine derivative researchgate.netosi.lv
Regioselective Nucleophilic Substitution2,6-Dichloro-4-methylnicotinonitrileMalononitrile dimer, Triethylamine (B128534)6-substituted-2-chloronicotinonitrile researchgate.net
Four-Component SpirocyclizationIsatin, Malononitrile, MonothiomalonamideTriethylamineSpiro[indole-3,4′-pyridine] derivatives mdpi.com
Conversion to TriazolesN-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides1,3-Dicarbonyl compounds, Et3N1,2,3-Triazole derivatives researchgate.net

Advanced Spectroscopic and Computational Characterization Techniques

To fully understand the structure, properties, and reactivity of aminonicotinonitriles, researchers are increasingly relying on a combination of advanced spectroscopic methods and computational chemistry.

Structural elucidation is routinely accomplished using a suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry. nih.gov For example, in the characterization of a newly synthesized nicotinonitrile derivative, IR spectroscopy confirmed the presence of key functional groups, while 1H and 13C-NMR provided detailed information about the chemical environment of each atom in the molecule. nih.govmdpi.com High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. mdpi.com

Computational studies, particularly those using Density Functional Theory (DFT), have become indispensable tools. DFT calculations are used to optimize molecular geometries, predict spectroscopic data, and analyze electronic properties. nih.gov For instance, DFT at the B3LYP/6–311 G(d,p) level of theory is commonly used to calculate optimized structures, which can then be visualized to understand bond lengths and angles. nih.gov Theoretical calculations of IR and NMR spectra are often performed and compared with experimental data to confirm structural assignments. nih.govresearchgate.net

Beyond basic structure confirmation, computational methods provide deeper insights into molecular behavior. Time-dependent DFT (TD-DFT) is used to study electronic transitions and predict UV-Vis absorption spectra in various solvents. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer characteristics and reactivity of the molecule. researchgate.net

TechniquePurposeInformation ObtainedReference
NMR Spectroscopy (1H, 13C, 2D)Structural ElucidationChemical shifts, connectivity, stereochemistry nih.govmdpi.com
IR SpectroscopyFunctional Group IdentificationVibrational frequencies of functional groups (e.g., -NH2, -C≡N) mdpi.comnih.gov
Density Functional Theory (DFT)Computational AnalysisOptimized geometry, bond parameters, predicted spectra nih.govresearchgate.net
Time-Dependent DFT (TD-DFT)Electronic PropertiesUV-Vis absorption spectra, electronic transitions researchgate.net
High-Resolution Mass Spectrometry (HRMS)Molecular Formula ConfirmationExact mass and elemental composition mdpi.com

Sustainable Synthesis and Green Chemistry Approaches

In line with global efforts to reduce the environmental impact of chemical manufacturing, green chemistry principles are becoming central to the synthesis of aminonicotinonitriles. This involves developing processes that are more efficient, use less hazardous materials, and generate minimal waste.

A key strategy is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for nicotinonitrile synthesis, offering an energy-efficient alternative to prolonged conventional heating. nih.gov

The choice of solvent and catalyst is another critical aspect of green synthesis. Researchers are exploring the use of environmentally benign solvents, such as water, to replace traditional volatile organic compounds. mdpi.comoiccpress.com A recent study demonstrated the synthesis of functionalized 2-amino-4H-chromenes using water as a solvent at room temperature. oiccpress.com The catalyst for this reaction was derived from waste snail shells, which function as a natural, heterogeneous base catalyst. oiccpress.com This approach highlights the potential of using renewable, waste-derived materials in catalysis.

Organoautocatalysis is an emerging concept where a product of the reaction itself acts as the catalyst, eliminating the need for an external, often expensive or toxic, metal catalyst. fau.eu This strategy has been used to create complex bioactive molecules in a single domino-like process at room temperature with yields up to 95%, representing a significant step towards biomimetic and sustainable synthesis. fau.eu Adopting such principles for the synthesis of this compound could lead to more cost-effective and environmentally friendly production methods. oiccpress.com

Green Chemistry PrincipleApplication in SynthesisBenefitReference
Alternative Energy SourceMicrowave-assisted organic synthesis (MAOS)Reduced reaction time, increased yield nih.gov
Use of Benign SolventsReactions in aqueous mediaReduced use of volatile organic compounds (VOCs) oiccpress.com
Renewable Feedstocks/CatalystsUsing catalysts derived from waste snail shellsCost-efficient, reduces waste, environmentally benign oiccpress.com
CatalysisOrganoautocatalysis where the product catalyzes its own formationEliminates need for external (often metal) catalysts fau.eu
Atom EconomyMulti-component, one-pot reactionsMaximizes incorporation of starting materials into the final product nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Amino-2-methylnicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, nicotinonitrile derivatives are often synthesized via one-pot multicomponent reactions using aldehydes, ketones, and malononitrile in ethanol or methanol under reflux (60–80°C for 6–12 hours). Catalysts like piperidine or ammonium acetate are used to accelerate cyclization . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. For instance, methanol evaporation at room temperature over 5 days can yield crystalline products suitable for X-ray analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6d_6 or CDCl3_3 resolve signals for amino groups (~5–6 ppm) and nitrile carbons (~110–120 ppm). Aromatic protons typically appear between 7–8.5 ppm .
  • FT-IR : Strong absorption bands for –C≡N (~2220 cm1^{-1}) and –NH2_2 (~3350–3450 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) validate molecular weight (e.g., 133.15 g/mol for similar analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Use temperature-dependent NMR to detect slow-exchange equilibria (e.g., keto-enol tautomerism). Cross-validate with DFT calculations (B3LYP/6-31G* level) to model chemical shifts and compare with experimental data. For example, deviations >0.5 ppm may indicate unaccounted steric effects or hydrogen bonding .

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence physicochemical properties?

  • Methodological Answer : X-ray crystallography reveals N–H⋯N and C–H⋯N hydrogen bonds (2.8–3.2 Å) that form 3D networks, enhancing thermal stability. Dihedral angles between aromatic rings (e.g., 55–75°) affect packing density and solubility. For analogs like 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, hydrogen bond donor-acceptor distances correlate with melting points (251–253°C) .

Q. How can reaction pathways be optimized to minimize byproducts in the synthesis of substituted nicotinonitriles?

  • Methodological Answer : Use design of experiments (DoE) to screen variables:

  • Catalyst : Piperidine (5 mol%) improves regioselectivity over ammonium acetate.
  • Solvent : Polar aprotic solvents (e.g., DMF) reduce side reactions but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Temperature : Reactions above 80°C risk decomposition; microwave-assisted synthesis at 100°C for 30 minutes can enhance efficiency .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing discrepancies in spectroscopic or crystallographic data?

  • Methodological Answer : Apply Rietveld refinement for X-ray data to quantify positional disorder or thermal motion. For NMR, use principal component analysis (PCA) to cluster datasets and identify outliers. Tools like CrystalExplorer model Hirshfeld surfaces to visualize intermolecular interactions (e.g., π-π stacking vs. H-bonding) .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated degradation tests:

  • Thermal Stability : TGA/DSC at 5°C/min up to 400°C to determine decomposition thresholds.
  • Photostability : Expose samples to UV light (320–400 nm) for 48 hours and monitor via HPLC for degradation products .
  • Humidity : Store at 75% relative humidity for 4 weeks; FT-IR tracks hygroscopicity-induced structural changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.